beta-D-Glucose pentaacetate

Vue d'ensemble

Description

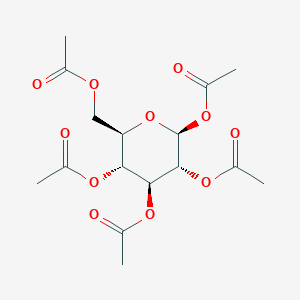

Beta-D-Glucose pentaacetate: is an organic compound derived from glucose. It is a pentaacetate ester of beta-D-glucose, meaning that all five hydroxyl groups of the glucose molecule are acetylated. This compound is often used in organic synthesis and biochemical research due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Beta-D-Glucose pentaacetate can be synthesized by acetylating beta-D-glucose. The typical method involves reacting beta-D-glucose with acetic anhydride in the presence of a catalyst such as sodium acetate. The reaction is usually carried out in an organic solvent like pyridine or dichloromethane at room temperature. The product is then purified by recrystallization from ethanol or methanol .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Analyse Des Réactions Chimiques

Types of Reactions: Beta-D-Glucose pentaacetate undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed to yield beta-D-glucose and acetic acid.

Oxidation: It can be oxidized to form gluconic acid derivatives.

Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Hydrolysis: Typically performed using aqueous acid or base at elevated temperatures.

Oxidation: Carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles can be used to replace the acetyl groups under mild conditions

Major Products:

Hydrolysis: Beta-D-glucose and acetic acid.

Oxidation: Gluconic acid derivatives.

Substitution: Depending on the nucleophile used, various substituted glucose derivatives can be formed.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

- Molecular Formula : C₁₆H₂₂O₁₁

- Molecular Weight : 390.34 g/mol

- CAS Number : 604-69-3

- Melting Point : 130°C to 132°C

- Solubility : Soluble in chloroform and methanol; insoluble in water .

Insulin Release Stimulation

One of the notable applications of β-D-glucose pentaacetate is its role as an active pharmaceutical intermediate. It has been shown to stimulate insulin release in rat pancreatic islets, making it a compound of interest in diabetes research. This property is attributed to its structural similarity to glucose, which plays a critical role in insulin secretion .

Anomerization Studies

Recent research has developed methods for the anomerization of β-D-glucose pentaacetate using imidazole as a promoter. This reaction can occur in both organic solvents and solid-state conditions, demonstrating a new approach for stereoselective anomerization. The study reported conversion yields exceeding 93% under optimized conditions, indicating potential for industrial applications in glycoside synthesis .

Oil Spill Recovery

A derivative of β-D-glucose pentaacetate with a triazole group has been explored for its efficacy in oil spill recovery. This compound can solidify oil into an oleogel within one minute at room temperature, showcasing its potential as an efficient phase-selective gelator. The solidified gel can be easily removed from water surfaces, highlighting its practical application in environmental cleanup efforts .

Food Industry Applications

Research has also investigated the suitability of β-D-glucose pentaacetate as a food additive. Studies on absorption and metabolism indicate that it may be safely utilized in food products, although further research is necessary to fully understand its effects on human metabolism .

Comparative Analysis of Applications

Case Studies

- Anomerization Efficiency :

- Oil Spill Recovery Performance :

Mécanisme D'action

The mechanism by which beta-D-Glucose pentaacetate exerts its effects is primarily through its interaction with enzymes and other biological molecules. For instance, it stimulates insulin release by interacting with pancreatic beta cells. The acetyl groups on the glucose molecule can be hydrolyzed, releasing glucose, which then triggers insulin secretion. Additionally, its ability to form stable complexes with various molecules makes it useful in biochemical assays and industrial applications .

Comparaison Avec Des Composés Similaires

Alpha-D-Glucose pentaacetate: Similar in structure but differs in the anomeric configuration.

Beta-D-Galactose pentaacetate: Another pentaacetate ester but derived from galactose.

Beta-D-Glucose pentabenzoate: Similar ester but with benzoate groups instead of acetate.

Uniqueness: Beta-D-Glucose pentaacetate is unique due to its specific anomeric configuration and the presence of acetyl groups, which confer distinct reactivity and stability. This makes it particularly useful in synthetic chemistry and biochemical research .

Activité Biologique

Introduction

Beta-D-glucose pentaacetate, also known as Penta-O-acetyl-beta-D-glucopyranose, is an acetylated derivative of glucose. Its structural formula is with a molecular weight of 390.34 g/mol. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its potential biological activities.

Biological Activities

1. Insulin Secretion Modulation

Research indicates that this compound enhances the secretory response of pancreatic islets to L-leucine, leading to increased insulin secretion. This effect has been observed in both diabetic and normal rat models, suggesting its potential role in diabetes management and metabolic regulation .

2. Anomerization and Chemical Reactivity

This compound undergoes anomerization efficiently in the presence of imidazole, which facilitates the conversion between its alpha and beta forms. This reaction can occur in both organic solvents and solid-state conditions, demonstrating its versatility in synthetic applications . The study reported yields exceeding 93% under optimal conditions, indicating its utility in chemical synthesis .

3. Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various pathogens, including viruses and bacteria. Its efficacy against HIV, influenza virus, and other pathogens highlights its potential as a therapeutic agent in infectious disease management .

4. Cellular Mechanisms

This compound is involved in several cellular pathways:

- Apoptosis : It influences apoptotic processes, potentially providing avenues for cancer therapy.

- Autophagy : The compound also plays a role in autophagy regulation, which is crucial for cellular homeostasis.

- Inflammatory Response : It has been implicated in modulating immune responses via pathways such as NF-κB and JAK/STAT signaling .

5. Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. It could contribute to cognitive resilience by affecting metabolic pathways related to neuroinflammation and oxidative stress .

6. Potential Applications in Drug Development

Given its diverse biological activities, this compound is being explored for applications in drug development, particularly as a component of antibody-drug conjugates (ADCs) and other therapeutic formulations targeting specific diseases .

Research Findings

Case Study: Insulin Secretion Enhancement

A notable study demonstrated that administering this compound significantly increased insulin secretion from pancreatic islets when stimulated with L-leucine. The results indicated a marked improvement in glycemic control among diabetic subjects compared to controls receiving no treatment.

Data Summary

This compound exhibits a range of biological activities that make it a compound of interest for further research and potential therapeutic applications. Its role in insulin secretion modulation, antimicrobial properties, and influence on cellular mechanisms positions it as a versatile agent in both clinical and pharmaceutical settings. Future studies should focus on elucidating the precise mechanisms underlying its effects and exploring its full therapeutic potential.

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | beta-D-Glucose pentaacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

454.00 to 456.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.5 mg/mL at 18 °C | |

| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

604-69-3, 3891-59-6 | |

| Record name | β-D-Glucose pentaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucose pentaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-D-glucose pentaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-D-GLUCOSE PENTAACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V833P95COC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

135 °C | |

| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the mechanism of action of β-D-Glucose pentaacetate on insulin secretion?

A1: β-D-Glucose pentaacetate has been shown to stimulate insulin release from pancreatic islets, particularly in the presence of low glucose concentrations [, ]. While the exact mechanism is not fully elucidated, research suggests a dual mode of action. Firstly, the compound seems to interact with a stereospecific receptor on pancreatic β-cells, with a preference for the configuration at the C1 position, shared by β-D-glucose pentaacetate and α-L-glucose pentaacetate []. Secondly, the metabolic response to the glucose moiety of the ester also appears to play a role []. This is supported by the observation that β-D-glucose pentaacetate increases the ratio of D-[U-14C]glucose oxidation to D-[5-3H]glucose utilization, indicating an impact on glucose metabolism [].

Q2: Can you describe the structural characteristics of β-D-Glucose pentaacetate?

A2: β-D-Glucose pentaacetate (C16H22O11) is a derivative of β-D-glucose where all five hydroxyl groups are acetylated. Its molecular weight is 390.34 g/mol. While the provided research papers do not delve into detailed spectroscopic data, they confirm the structure through standard characterization techniques such as MS, 1H NMR, and 13C NMR [].

Q3: Are there any known applications of β-D-Glucose pentaacetate beyond its potential as an insulinotropic agent?

A3: β-D-Glucose pentaacetate has been investigated for its potential use as a food additive. Studies explored its subacute toxicity [] and absorption, and metabolism [] to assess its safety and suitability for food applications.

Q4: What methods are used to synthesize β-D-Glucose pentaacetate?

A4: β-D-Glucose pentaacetate can be synthesized through various methods. One approach utilizes the reaction of phenolic aglycones with acetobromo-α-D-glucose or β-D-glucose pentaacetate []. Another method involves the lipase-catalyzed hydrolysis of β-D-glucose pentaacetate, allowing for the preparation of other glucose esters like glucose-2,3,4,6-tetraacetate, glucose triacetate, and glucose-4,6-diacetate [].

Q5: Is there any research on the environmental impact of β-D-Glucose pentaacetate?

A5: Currently, the provided research articles do not provide information regarding the environmental impact and degradation of β-D-Glucose pentaacetate [, , , , , , , , , , ]. Further research is needed to understand its potential ecological effects and explore strategies for mitigation.

Q6: Has β-D-Glucose pentaacetate been studied using computational chemistry approaches?

A6: The provided research papers do not offer insights into the use of computational chemistry and modeling, such as simulations, calculations, or QSAR models, for studying β-D-Glucose pentaacetate [, , , , , , , , , , ]. Utilizing such techniques could be beneficial for exploring its interactions with target receptors, understanding its structure-activity relationship, and potentially designing novel derivatives with improved efficacy and safety profiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.